molecular formula C25H25N3O5S2 B2660550 Ethyl 4-(2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 362502-01-0

Ethyl 4-(2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No. B2660550
CAS RN: 362502-01-0
M. Wt: 511.61
InChI Key: NZYBAYFIWQLVJY-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-(2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate” is a complex organic molecule. It is a derivative of thiophene, a heterocyclic compound with promising pharmacological characteristics . Thiophene derivatives are known for their diverse biological activities, including antimicrobial, antihypertensive, analgesic, anti-inflammatory, cholesterol inhibitors, antiviral, and antitumor agents .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of different nucleophiles and electrophiles . For instance, a series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized by reacting methyl 2-aminothiophene-3-carboxylate with urea, followed by treatment with different pyridine amines .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, given the presence of multiple reactive sites. Enaminones, for example, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1. In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .

Mechanism of Action

The mechanism of action of this compound is likely related to its interactions with various biological targets. For instance, thiophene derivatives have been found to bind with high affinity to multiple receptors, which can lead to a variety of pharmacological effects .

Future Directions

Given the promising pharmacological characteristics of thiophene derivatives, there is potential for further exploration and development of compounds like this one . Future research could focus on synthesizing new derivatives, investigating their biological activities, and optimizing their properties for therapeutic use.

properties

IUPAC Name

ethyl 4-[[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S2/c1-3-32-19-11-9-18(10-12-19)28-23(30)22-20(13-14-34-22)27-25(28)35-15-21(29)26-17-7-5-16(6-8-17)24(31)33-4-2/h5-12H,3-4,13-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYBAYFIWQLVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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